molecular formula C12H14N2O3 B1301767 3-Nitro-4-(piperidin-1-yl)benzaldehyde CAS No. 39911-29-0

3-Nitro-4-(piperidin-1-yl)benzaldehyde

Cat. No.: B1301767
CAS No.: 39911-29-0
M. Wt: 234.25 g/mol
InChI Key: BNNMEAFYZHALEC-UHFFFAOYSA-N
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Description

3-Nitro-4-(piperidin-1-yl)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with a nitro group at the third position and a piperidinyl group at the fourth position

Biochemical Analysis

Biochemical Properties

3-Nitro-4-(piperidin-1-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. It interacts with enzymes such as aldehyde dehydrogenases and reductases, which are involved in the metabolism of aldehydes. The compound’s nitro group can undergo reduction to form amines, which can further participate in biochemical pathways . Additionally, this compound has been used as a reactant in the synthesis of anti-inflammatory agents and antibacterial compounds .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been explored in several studies. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines by inhibiting tubulin polymerization, thereby disrupting cell division . Furthermore, the compound’s interaction with cellular proteins can lead to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The compound’s nitro group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular targets. Additionally, the piperidine ring can enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antibacterial activity. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by aldehyde dehydrogenases and reductases. The compound can be metabolized to form amines, which can further participate in biochemical reactions. Additionally, it can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization, as it may interact with different biomolecules in various subcellular environments. For example, its presence in the cytoplasm can lead to interactions with cytosolic enzymes, while its localization in the nucleus can affect gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of 4-(piperidin-1-yl)benzaldehyde: The synthesis typically begins with the nitration of 4-(piperidin-1-yl)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the third position.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 3-nitro-4-(piperidin-1-yl)benzaldehyde.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 3-nitro-4-(piperidin-1-yl)benzaldehyde can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce various substituents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products:

    Reduction: 3-amino-4-(piperidin-1-yl)benzaldehyde.

    Oxidation: 3-nitro-4-(piperidin-1-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Nitro-4-(piperidin-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.

Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound have shown promise in medicinal chemistry as potential therapeutic agents.

Industry: In the materials science field, this compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

    3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.

    4-(1-Piperidinyl)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitro-4-(phenylthio)benzaldehyde: Contains a phenylthio group instead of a piperidinyl group, leading to different chemical and biological properties.

Uniqueness: 3-Nitro-4-(piperidin-1-yl)benzaldehyde is unique due to the presence of both the nitro and piperidinyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

3-nitro-4-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-9-10-4-5-11(12(8-10)14(16)17)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNMEAFYZHALEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371817
Record name 3-Nitro-4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39911-29-0
Record name 3-Nitro-4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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